molecular formula C15H10ClNO2S3 B11524055 N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide

N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide

Cat. No.: B11524055
M. Wt: 367.9 g/mol
InChI Key: OZPZLOMLAOHJTJ-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • N-Butyl benzenesulfonamide can undergo various reactions:
      • Oxidation : It may be oxidized under specific conditions.
      • Reduction : Reduction reactions can modify its functional groups.
      • Substitution : Substituents on the phenyl ring can be replaced.
    • Common reagents include oxidants, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Mechanism of Action

    • CA IX inhibition disrupts tumor cell metabolism and pH regulation.
    • Molecular targets involve CA IX, affecting tumor growth and hypoxia.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, the uniqueness of N-Butyl benzenesulfonamide lies in its thiazolone scaffold and CA IX inhibitory properties.

    Properties

    Molecular Formula

    C15H10ClNO2S3

    Molecular Weight

    367.9 g/mol

    IUPAC Name

    (NE)-N-(4-chloro-5-phenyldithiol-3-ylidene)benzenesulfonamide

    InChI

    InChI=1S/C15H10ClNO2S3/c16-13-14(11-7-3-1-4-8-11)20-21-15(13)17-22(18,19)12-9-5-2-6-10-12/h1-10H/b17-15+

    InChI Key

    OZPZLOMLAOHJTJ-BMRADRMJSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=C(/C(=N\S(=O)(=O)C3=CC=CC=C3)/SS2)Cl

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C(=NS(=O)(=O)C3=CC=CC=C3)SS2)Cl

    Origin of Product

    United States

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